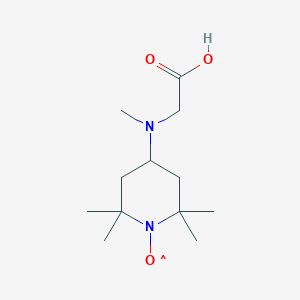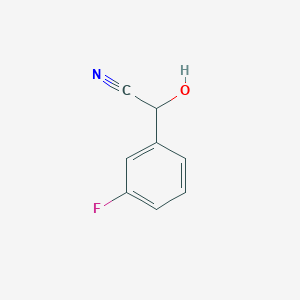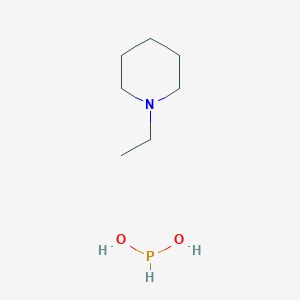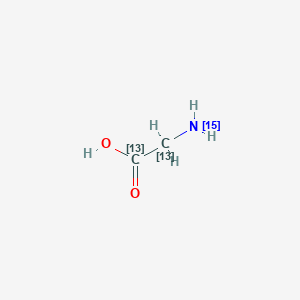
4-(N-Carboxymethyl-N-methylamino)-tempo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-Carboxymethyl-N-methylamino)-tempo (CM-TEMPO) is a stable nitroxide radical that has gained significant attention in scientific research due to its unique properties. It is a highly efficient and versatile tool for investigating various biological and biochemical processes. CM-TEMPO is widely used in laboratory experiments to study the mechanisms of action of different biological molecules and to explore their physiological effects.
Mecanismo De Acción
4-(N-Carboxymethyl-N-methylamino)-tempo works by donating an unpaired electron to a molecule, which then interacts with the unpaired electron of 4-(N-Carboxymethyl-N-methylamino)-tempo. This interaction results in the formation of a stable radical, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. The EPR signal can be used to study the structure and dynamics of the molecule of interest.
Efectos Bioquímicos Y Fisiológicos
4-(N-Carboxymethyl-N-methylamino)-tempo has been shown to have various biochemical and physiological effects. It has been shown to scavenge free radicals and protect against oxidative stress. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. 4-(N-Carboxymethyl-N-methylamino)-tempo has also been shown to protect against ischemia-reperfusion injury in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(N-Carboxymethyl-N-methylamino)-tempo is its stability, which allows it to be used in a wide range of experimental conditions. It is also highly efficient and versatile, making it a valuable tool for investigating various biological and biochemical processes. However, 4-(N-Carboxymethyl-N-methylamino)-tempo has some limitations, including its potential toxicity and the need for specialized equipment to detect the EPR signal.
Direcciones Futuras
There are many future directions for the use of 4-(N-Carboxymethyl-N-methylamino)-tempo in scientific research. One potential application is in the study of protein-protein interactions, which are important for many biological processes. 4-(N-Carboxymethyl-N-methylamino)-tempo could be used as a spin label to study the conformational changes of proteins during these interactions. Another potential application is in the study of oxidative stress and its role in various diseases. 4-(N-Carboxymethyl-N-methylamino)-tempo could be used to study the effects of antioxidants on oxidative stress in animal models. Overall, 4-(N-Carboxymethyl-N-methylamino)-tempo is a valuable tool for investigating various biological and biochemical processes, and its potential applications in scientific research are vast.
Métodos De Síntesis
4-(N-Carboxymethyl-N-methylamino)-tempo can be synthesized using various methods, including the reaction of 4-amino-TEMPO with chloroacetic acid, followed by the addition of sodium hydroxide. The reaction mixture is then heated to form 4-(N-Carboxymethyl-N-methylamino)-tempo. Another method involves the reaction of TEMPO with methylamine and formaldehyde in the presence of sodium bisulfite. The resulting product is then oxidized to form 4-(N-Carboxymethyl-N-methylamino)-tempo.
Aplicaciones Científicas De Investigación
4-(N-Carboxymethyl-N-methylamino)-tempo is widely used in scientific research to investigate the mechanisms of action of different biological molecules and to explore their physiological effects. It is used as a spin probe to study the structure and dynamics of proteins, lipids, and nucleic acids. It is also used as a spin label to study the conformational changes of proteins and other biological molecules.
Propiedades
Número CAS |
139116-75-9 |
|---|---|
Nombre del producto |
4-(N-Carboxymethyl-N-methylamino)-tempo |
Fórmula molecular |
C12H23N2O3 |
Peso molecular |
243.32 g/mol |
InChI |
InChI=1S/C12H23N2O3/c1-11(2)6-9(13(5)8-10(15)16)7-12(3,4)14(11)17/h9H,6-8H2,1-5H3,(H,15,16) |
Clave InChI |
KYANGXFSRZOCSW-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CC(=O)O)C |
SMILES canónico |
CC1(CC(CC(N1[O])(C)C)N(C)CC(=O)O)C |
Otros números CAS |
139116-75-9 |
Sinónimos |
4-(N-carboxymethyl-N-methylamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N-carboxymethyl-N-methylamino)-TEMPO 4-CMMA-TEMPO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)





